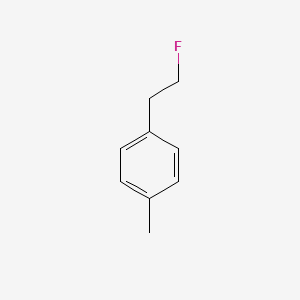

1-(2-Fluoroethyl)-4-methylbenzene

Description

Structure

3D Structure

Properties

CAS No. |

50561-92-7 |

|---|---|

Molecular Formula |

C9H11F |

Molecular Weight |

138.18 g/mol |

IUPAC Name |

1-(2-fluoroethyl)-4-methylbenzene |

InChI |

InChI=1S/C9H11F/c1-8-2-4-9(5-3-8)6-7-10/h2-5H,6-7H2,1H3 |

InChI Key |

PLFWJOGWUGKZHU-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)CCF |

Origin of Product |

United States |

Synthetic Methodologies for 1 2 Fluoroethyl 4 Methylbenzene and Its Precursors

Strategic Approaches to the Construction of the 1-(2-Fluoroethyl)-4-methylbenzene Core

The creation of the this compound structure hinges on two primary retrosynthetic disconnections: the formation of the bond between the aromatic ring and the ethyl group, or the formation of the carbon-fluorine bond on a pre-existing phenethyl structure. Each approach presents distinct advantages and challenges, influencing the choice of starting materials and reaction conditions.

Installation of the Fluoroethyl Group onto Aromatic Substrates

This strategy focuses on attaching a C2H4F group to the toluene (B28343) ring. This can be achieved through direct methods, where the fluoroethyl moiety is introduced in a single step, or indirect methods that involve the reaction of a pre-formed fluoroethylating agent with the aromatic substrate.

Direct fluoroethylation of toluene is a challenging transformation. While direct fluorination of toluene using elemental fluorine has been explored, this process typically introduces a single fluorine atom directly onto the aromatic ring or the methyl group and does not form the desired fluoroethyl side chain. scilit.com More advanced strategies for direct C-H functionalization are required to install a fluoroethyl group.

One conceptual approach involves the reaction of toluene with a reagent that can deliver a fluoroethyl cation or a related reactive species. However, such methods are often hampered by issues of regioselectivity (ortho vs. para substitution) and the high reactivity of the reagents. Research into fluoroalkylation often focuses on activated substrates or employs transition-metal catalysis to control the reaction. While not specific to this compound, general methods for the fluoroalkylation of arenes provide a template for potential synthetic routes.

Indirect methods provide a more controlled and widely used approach for installing a fluoroethyl group. This typically involves the use of a bifunctional reagent, often referred to as a prosthetic group, especially in the context of radiochemistry. rsc.org A prominent example is the use of 2-fluoroethyl tosylate (or other halides), which can alkylate a suitable nucleophile. rsc.orgresearchgate.net

For the synthesis of this compound, this could theoretically involve a Friedel-Crafts type alkylation of toluene with a 2-fluoroethylating agent. The reaction would use a Lewis acid catalyst to activate the fluoroethylating agent for electrophilic attack on the toluene ring.

Table 1: Comparison of Fluoroethylation Strategies

| Strategy | Description | Advantages | Challenges |

|---|---|---|---|

| Direct Fluoroethylation | Single-step introduction of the fluoroethyl group onto the toluene ring. | Potentially more atom-economical. | Low regioselectivity, harsh reaction conditions, lack of readily available and selective reagents. |

| Indirect Fluorination | Use of a pre-formed fluoroethylating agent (e.g., 2-fluoroethyl tosylate) to alkylate the aromatic ring. | Generally more controlled and higher yielding. rsc.orgresearchgate.net | Requires pre-synthesis of the fluoroethylating agent. |

Functionalization of Toluene-Derived Synthons

An alternative and often more practical approach begins with a toluene derivative that is subsequently elaborated to introduce the fluorine atom. This allows for precise control over the placement of the fluoroethyl side chain at the 4-position of the toluene ring.

This methodology utilizes a functional group on the toluene ring to construct the side chain. For instance, a Friedel-Crafts acylation of toluene with acetyl chloride would yield 4-methylacetophenone. This ketone could then be subjected to a series of reactions, such as reduction to the corresponding alcohol, followed by conversion to a halide and subsequent chain extension, before the final fluorination step.

A more direct route could involve the Friedel-Crafts acylation of toluene with a haloacetyl chloride (e.g., chloroacetyl chloride). The resulting α-haloketone can then be manipulated. For example, reduction of the ketone and the halide followed by conversion of the resulting alcohol to a fluoride (B91410) would yield the target molecule. A patent describes a related synthesis starting with m-fluorotoluene to produce 4-fluoro-2-methylbenzoic acid via a Friedel-Crafts acylation, demonstrating the principle of using substituted toluenes as synthons. google.com

Perhaps the most common and efficient route to this compound involves the modification of a pre-existing 4-methylphenethyl side chain. The key precursor for this strategy is 4-methylphenethyl alcohol. ontosight.ai This alcohol can be readily synthesized or is commercially available.

The core of this strategy is a nucleophilic substitution reaction where the hydroxyl group of 4-methylphenethyl alcohol is first converted into a good leaving group, such as a tosylate, mesylate, or halide. This activated precursor is then reacted with a fluoride source to install the fluorine atom.

Synthetic Scheme from 4-Methylphenethyl Alcohol:

Activation of the Hydroxyl Group: 4-Methylphenethyl alcohol is reacted with p-toluenesulfonyl chloride (TsCl) in the presence of a base (e.g., pyridine) to form 4-methylphenethyl tosylate.

Nucleophilic Fluorination: The resulting tosylate undergoes an SN2 reaction with a fluoride salt, such as potassium fluoride (KF) or cesium fluoride (CsF), to displace the tosylate group and form this compound. The efficiency of this step can often be enhanced by using a phase-transfer catalyst or a polar aprotic solvent.

This deoxyfluorination of alcohols is a well-established transformation in organic synthesis. organic-chemistry.org Microwave-assisted methods have also been shown to accelerate such fluorination reactions, potentially offering higher yields and shorter reaction times. nih.gov

Table 2: Key Reactions in the Synthesis from 4-Methylphenethyl Alcohol

| Reaction Step | Reagents | Product | Key Features |

|---|---|---|---|

| Tosylation | 4-Methylphenethyl alcohol, p-Toluenesulfonyl chloride (TsCl), Pyridine | 4-Methylphenethyl tosylate | Converts the poor -OH leaving group into a good tosylate leaving group. |

| Fluorination | 4-Methylphenethyl tosylate, Potassium Fluoride (KF), Phase-transfer catalyst | this compound | Nucleophilic substitution (SN2) to form the C-F bond. organic-chemistry.org |

Syntheses of Key Intermediates

Preparation of 2-Fluoroethyl 4-Methylbenzenesulfonate (2-Fluoroethyl Tosylate) and Analogues

2-Fluoroethyl 4-methylbenzenesulfonate, commonly known as 2-fluoroethyl tosylate, is a widely used precursor. Its synthesis and that of its analogues are well-established in chemical literature. This compound is particularly valued in radiochemistry for the introduction of the 18F-fluoroethyl group into molecules for Positron Emission Tomography (PET). nih.govrug.nlnih.gov

The most common laboratory-scale synthesis of 2-fluoroethyl tosylate involves the esterification of 2-fluoroethanol (B46154) with p-toluenesulfonyl chloride (tosyl chloride). This reaction is typically performed in the presence of a base to neutralize the hydrochloric acid byproduct. The choice of base and solvent can influence the reaction's efficiency and yield.

Common bases include pyridine, N-methylmorpholine, or potassium carbonate (K₂CO₃). The reaction is often conducted in anhydrous solvents like dichloromethane (B109758) (DCM), acetonitrile (B52724), or dimethylformamide (DMF) under an inert atmosphere (nitrogen or argon) to prevent side reactions. Reaction temperatures can range from 0°C to 80°C, with reaction times varying from a few hours to a full day. Yields are generally reported to be in the range of 70-85% after purification by column chromatography or recrystallization.

A study on the synthesis of the radiolabeled analogue, 2-[18F]fluoroethyl tosylate, highlights that reaction conditions such as temperature, time, and the molar ratio of base to precursor are critical variables that affect the yield and the formation of volatile side-products like vinyl fluoride and 2-fluoroethanol. nih.govrug.nl

Table 1: Representative Reaction Conditions for the Synthesis of 2-Fluoroethyl Tosylate

| Parameter | Value/Range | Source(s) |

|---|---|---|

| Reagents | 2-Fluoroethanol, p-Toluenesulfonyl chloride | |

| Base | Pyridine, K₂CO₃, N-methylmorpholine | nih.gov |

| Solvent | Dichloromethane (DCM), Acetonitrile, DMF, THF | |

| Temperature | 0–80°C | nih.gov |

| Reaction Time | 2–24 hours | nih.gov |

| Typical Yield | 70–85% | |

Alternative strategies for synthesizing sulfonate precursors exist. For instance, the radiosynthesis of 2-[18F]fluoroethyl tosylate can be achieved via nucleophilic 18F-substitution of 1,2-ethylene ditosylate. nih.gov This method is widely used for preparing the radiolabeled version for PET applications.

Furthermore, analogues of 2-fluoroethyl tosylate can be prepared using similar esterification chemistry. An example is the synthesis of 2-(2-(2-Methoxyethoxy)ethoxy)ethyl 4-methylbenzenesulfonate, which involves reacting tri(ethylene glycol) monomethyl ether with p-toluenesulfonyl chloride in the presence of sodium hydroxide (B78521). chemicalbook.com This demonstrates the versatility of the tosylation reaction for creating a range of sulfonate ester precursors.

Synthesis of Related Halogenated Ethylbenzene Derivatives (e.g., Chloroethyl, Bromoethyl Analogues)

The synthesis of chloroethyl and bromoethyl analogues of this compound provides alternative precursors for nucleophilic substitution reactions.

1-(2-Chloroethyl)-4-methylbenzene is classified as an alkyl halide and can be synthesized from toluene through halogenation processes. evitachem.com One method involves the reaction of toluene with a chlorinating agent like phosphorus trichloride (B1173362) (PCl₃) or thionyl chloride (SOCl₂) under reflux conditions. evitachem.com It serves as a versatile intermediate in organic synthesis for producing pharmaceuticals and other specialty chemicals. evitachem.combiosynth.com

1-(2-Bromoethyl)-4-methylbenzene (B1582043) can be prepared by reacting a corresponding phenylalkene derivative with hydrogen bromide. google.com A patented process describes the preparation of 1-bromoalkylbenzene derivatives by reacting a phenylalkene with gaseous hydrogen bromide or a solution of HBr in acetic acid. google.com NMR data for 1-(2-bromoethyl)-4-methylbenzene and related structures have been reported, confirming their chemical identity. rsc.org

Table 2: Halogenated Ethylbenzene Derivatives

| Compound Name | CAS Number | Molecular Formula | Synthesis Precursors | Source(s) |

|---|---|---|---|---|

| 1-(2-Chloroethyl)-4-methylbenzene | 32327-68-7 | C₉H₁₁Cl | Toluene, Chlorinating agent (e.g., PCl₃) | evitachem.comguidechem.comnih.gov |

| 1-(2-Bromoethyl)-4-methylbenzene | 6529-51-7 | C₉H₁₁Br | 4-Methyl-phenylalkene, Hydrogen Bromide | google.comrsc.orgambeed.com |

| 1-(Bromomethyl)-4-methylbenzene* | 104-81-4 | C₈H₉Br | p-Xylene | nist.govsigmaaldrich.com |

Note: This is a related bromo-analogue with a different substitution pattern.

Advanced Synthetic Techniques and Green Chemistry Considerations

Modern synthetic chemistry emphasizes the development of more efficient, selective, and environmentally benign methods. This is particularly relevant for fluorination reactions, which have traditionally relied on harsh reagents. numberanalytics.com

Catalytic Methods in Fluoroethylation Reactions

Catalysis offers a powerful tool to enhance the efficiency and selectivity of fluoroethylation reactions, often under milder conditions, which aligns with the principles of green chemistry. numberanalytics.compsu.edu Catalysts function by providing an alternative reaction pathway with a lower activation energy. youtube.com

Transition Metal Catalysis: The formation of carbon-fluorine bonds can be achieved using transition metal catalysts. nih.gov For instance, palladium-catalyzed cross-coupling reactions have been developed for nucleophilic aromatic fluorination, using aryl triflates and a fluoride source. nih.gov Silver-catalyzed electrophilic fluorination of aryl stannane (B1208499) derivatives has also been reported. nih.gov These methods represent significant advances in selectively introducing fluorine into aromatic systems.

Enzymatic Fluoroethylation: A novel approach involves the use of enzymes to catalyze fluoroethylation. Researchers have designed and synthesized a fluoroethyl analogue of S-adenosyl-l-methionine (SAM), a natural methyl donor. acs.org By replacing the sulfur atom with selenium to create fluoroethyl Se-adenosyl-l-selenomethionine (FEt-SeAM), they overcame the instability of the sulfur analogue. Using a halide methyltransferase (HMT) and its mutants, they were able to enzymatically fluoroethylate various nucleophiles, demonstrating a green and highly selective method for late-stage fluoroethylation. acs.org

Photocatalysis: Another innovative technique is the photoactivation of electron donor-acceptor (EDA) complexes. A recently developed method uses in situ generated protons to initiate the C-H fluoroalkylation of arenes with fluoroalkyl sulfonates, avoiding the need for metals or external photocatalysts. rsc.org This approach leverages available reagents and light to drive the reaction, presenting a greener alternative for fluoroalkylation. rsc.org

The drive towards green chemistry in fluorination focuses on minimizing waste, avoiding toxic reagents like fluorine gas, and improving atom economy. numberanalytics.compsu.edu The development of catalytic and enzymatic methods is a significant step in achieving more sustainable chemical manufacturing. rsc.org

Transition Metal-Free Approaches

In recent years, a significant push towards more sustainable and economical chemical syntheses has led to the development of transition-metal-free reactions. These methods circumvent the need for expensive and potentially toxic metal catalysts, offering cleaner reaction profiles and simplified purification processes. For the functionalization of arenes with fluoroalkyl groups, several strategies have emerged.

One prominent method involves the electrophilic fluoroalkanesulfinylation of electron-rich arenes. cas.cn This approach uses fluoroalkyl heteroaryl sulfones as a source for the electrophilic fluoroalkylsulfinyl (RfS(O)) group, which can be introduced into activated aromatic rings under mild conditions. cas.cn The reaction proceeds without a metal catalyst, relying on the inherent reactivity of the reagents. cas.cn

Another powerful transition-metal-free strategy is the nucleophilic aromatic substitution (SNAr). nih.gov This method is effective for coupling polyfluorinated arenes with functionalized aryl nucleophiles. nih.gov The process can be promoted by a fluoride source, which initiates the in situ generation of an aryl nucleophile that subsequently attacks the electron-deficient fluorinated ring. nih.gov These reactions are often rapid, occurring at room temperature and demonstrating excellent functional group tolerance. nih.gov Additionally, methods for the N-fluoroalkylation of amines have been developed using cyanurate-activated fluoroalcohols, providing a simple and efficient pathway for forming C-N bonds to fluoroalkyl chains without metal catalysis. rsc.org

Photoredox Catalysis in Related Transformations

Photoredox catalysis has revolutionized radical chemistry by using visible light to initiate single-electron transfer (SET) processes under exceptionally mild conditions. This strategy is highly effective for the fluoroalkylation of arenes and related transformations. thieme-connect.deacs.org In a typical system, a photocatalyst, such as an iridium or ruthenium complex, absorbs light and enters an excited state. acs.org This excited catalyst can then engage in an electron transfer with a fluoroalkyl source, generating a fluoroalkyl radical. acs.orgnih.gov

This highly reactive radical can then add to an arene, leading to the desired fluoroalkylated product through a series of steps. nih.govsemanticscholar.org A significant advancement in this area is the use of dual catalytic systems, such as a combination of an iridium photocatalyst and a copper catalyst. nih.gov This metallaphotoredox approach allows for the efficient synthesis of aryl(di)fluoroalkylated compounds from readily available starting materials like arylboronic acids and bromo(di)fluoromethyl derivatives. nih.gov The mild conditions preserve sensitive functional groups, making it a valuable tool for late-stage functionalization in drug discovery. thieme-connect.denih.gov

| Entry | Copper Source | Base | Solvent | Yield (%) |

|---|---|---|---|---|

| 1 | Cu(OTf)₂ | DIPEA | CH₃CN | 45 |

| 2 | Cu(OAc)₂ | DIPEA | CH₃CN | 60 |

| 3 | Cu(acac)₂ | DIPEA | CH₃CN | 71 |

| 4 | Cu(acac)₂ | TMG | CH₃CN | 80 |

| 5 | Cu(acac)₂ | TMG | DMSO | 91 |

Stereoselective and Enantioselective Synthesis Approaches for Related Fluoroalkylated Compounds

The biological activity of a molecule is often dictated by its three-dimensional structure. Therefore, the ability to control stereochemistry during the synthesis of fluorinated compounds is of paramount importance. Chemists have developed sophisticated methods to synthesize specific stereoisomers of fluoroalkylated molecules, often creating chiral centers with high fidelity. rsc.orgnih.gov

Asymmetric catalysis is the key to these approaches, using chiral catalysts to direct the formation of one enantiomer over the other. rsc.org For instance, the asymmetric Michael addition of monofluorinated enol silyl (B83357) ethers to substrates like isatylidene malononitriles can be achieved with a chiral secondary amine organocatalyst, affording products with adjacent stereocenters in high yields and excellent enantioselectivities (up to 94% ee). nih.gov

Similarly, asymmetric allylic alkylation reactions provide an efficient route to chiral molecules containing a fluoroalkyl group. nih.gov These reactions can be catalyzed by transition metal complexes, such as those involving palladium and copper, which can achieve stereodivergent synthesis to access all four possible stereoisomers of a product with two adjacent stereocenters. rsc.org These methods provide access to complex, biologically relevant molecules that were previously difficult to synthesize. rsc.org

| Reaction Type | Catalyst System | Achieved Enantioselectivity (ee) | Reference |

|---|---|---|---|

| Asymmetric Michael Addition | Chiral Secondary Amine Phosphoramide | 84–94% | nih.gov |

| Asymmetric Hydromonofluoroalkylation | Pd/Cu Co-catalysis with Chiral Ligand | 87–99% | rsc.org |

| Asymmetric Organocatalytic Sulfenylation | Chiral Organocatalyst | Up to 96% | rsc.org |

Solvent Selection and Reaction Condition Optimization in Research-Scale Synthesis

The success of a chemical synthesis, particularly on a research scale, often hinges on the careful selection of solvents and the meticulous optimization of reaction conditions. In fluorination chemistry, these factors are especially critical.

The choice of solvent is not trivial, as many electrophilic fluorinating reagents ("F+" reagents) can react vigorously or even explosively with common solvents like DMF and DMSO. acsgcipr.org Therefore, assessing the compatibility between the fluorinating agent and the solvent is a crucial first safety step. acsgcipr.org In recent years, fluorinated solvents such as 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) and trifluoroethanol (TFE) have been identified as remarkable media for challenging C–H activation reactions. rsc.org These solvents can enhance reactivity and improve site- and stereoselectivity, often being essential for certain catalytic systems to function at all. rsc.org Another advanced approach is the use of a Fluorous Biphase System (FBS), where a fluorous solvent and a standard organic solvent form two phases. nih.govtcichemicals.com The catalyst, designed to be soluble in the fluorous phase, can be easily separated from the product in the organic phase upon completion of the reaction, simplifying purification and catalyst recycling. tcichemicals.com

Beyond solvent choice, optimizing other reaction parameters is key to maximizing product yield and purity. This process involves systematically screening variables such as the catalyst, ligands, bases, temperature, and reagent concentrations. For example, in developing a palladium-catalyzed fluoro-carbonylation, conditions were optimized by testing various palladium sources (e.g., Pd(TFA)₂), phosphine (B1218219) ligands (e.g., Xantphos), and fluoride sources (e.g., CsF) to achieve a near-quantitative yield. researchgate.net This systematic approach is fundamental to transitioning a chemical discovery from initial observation to a reliable synthetic protocol. researchgate.netresearchgate.net

Reactivity and Chemical Transformations

Reactions Involving the Fluoroethyl Moiety

The primary site of reactivity on the side chain is the carbon-fluorine bond. The fluorine atom, being a moderately good leaving group in nucleophilic substitution reactions, allows for the introduction of various functional groups.

Nucleophilic substitution reactions are fundamental to the derivatization of the fluoroethyl group. These reactions can proceed through either an SN1 or SN2 mechanism, depending on the substrate, nucleophile, and reaction conditions. youtube.com For a primary alkyl fluoride (B91410) like 1-(2-fluoroethyl)-4-methylbenzene, the SN2 mechanism is generally favored. youtube.commasterorganicchemistry.com The SN2 pathway involves a backside attack by the nucleophile on the carbon atom bonded to the fluorine, leading to an inversion of stereochemistry in a single, concerted step. masterorganicchemistry.comyoutube.com The rate of an SN2 reaction is dependent on the concentration of both the substrate and the nucleophile. masterorganicchemistry.comyoutube.com

Conversely, an SN1 reaction proceeds through a two-step mechanism involving the formation of a carbocation intermediate. masterorganicchemistry.comyoutube.com While primary carbocations are typically unstable, the adjacent benzene (B151609) ring can offer some stabilization through resonance (forming a benzylic-like cation), potentially allowing for SN1 pathways under specific conditions, such as with a very good leaving group and a polar protic solvent. youtube.comscribd.com

A critical application related to the chemistry of this compound is the synthesis of its ¹⁸F-labeled analogue for use in Positron Emission Tomography (PET). The short half-life of fluorine-18 (B77423) (approximately 110 minutes) necessitates rapid and efficient radiolabeling methods. nih.gov This is typically achieved via a nucleophilic substitution reaction on a precursor molecule where a better leaving group than fluoride is present on the ethyl chain.

The process involves the reaction of a precursor, such as 1-(2-tosyloxyethyl)-4-methylbenzene or 1-(2-bromoethyl)-4-methylbenzene (B1582043), with the [¹⁸F]fluoride ion. frontiersin.org The reaction is a classic example of an SN2 displacement. To enhance the nucleophilicity of the [¹⁸F]fluoride, which is often produced as an aqueous solution, it is typically treated with a phase-transfer catalyst, such as Kryptofix 222 (K₂₂₂), in the presence of a potassium salt (e.g., K₂CO₃). frontiersin.orgnih.gov This complex sequesters the potassium ion, leaving a "naked" and highly reactive fluoride anion. The reaction is usually conducted in a polar aprotic solvent like acetonitrile (B52724) or dimethylformamide (DMF) at elevated temperatures to ensure a high radiochemical yield in a short time frame. researchgate.net

Table 1: Precursors for ¹⁸F-Radiofluorination

| Precursor Name | Leaving Group | Typical Reaction Conditions |

|---|---|---|

| 1-(2-Tosyloxyethyl)-4-methylbenzene | Tosylate (-OTs) | [¹⁸F]KF/K₂₂₂, Acetonitrile, 80-120 °C |

| 1-(2-Mesyloxyethyl)-4-methylbenzene | Mesylate (-OMs) | [¹⁸F]KF/K₂₂₂, DMSO, 80-120 °C |

| 1-(2-Bromoethyl)-4-methylbenzene | Bromide (-Br) | [¹⁸F]KF/K₂₂₂, Acetonitrile, 100-140 °C |

This table presents generalized conditions based on standard radiofluorination procedures.

The fluoroethyl group can be converted to an azidoethyl group through nucleophilic substitution. Reacting this compound or, more commonly, a precursor with a better leaving group like 1-(2-bromoethyl)-4-methylbenzene, with sodium azide (B81097) (NaN₃) results in the displacement of the leaving group to form 1-(2-azidoethyl)-4-methylbenzene. This SN2 reaction is typically carried out in a polar aprotic solvent such as DMF or DMSO. The resulting azido (B1232118) compound is a versatile intermediate, notably used in Huisgen 1,3-dipolar cycloaddition reactions, often referred to as "click chemistry," to conjugate the molecule to other substrates, such as biomolecules for imaging or therapeutic applications. nih.gov

The synthesis of the core structure of this compound and its derivatives often relies on precursors prepared via cross-coupling reactions. For instance, a key intermediate like 1-(2-bromoethyl)-4-methylbenzene can be synthesized through various methods, but its components can be assembled using modern cross-coupling chemistry. Palladium-catalyzed reactions, such as Suzuki or Negishi coupling, could theoretically be employed to form the C(aryl)–C(ethyl) bond, although Friedel-Crafts reactions are more traditional. For example, a Suzuki coupling could involve the reaction of a 4-methylphenylboronic acid with a vinyl halide followed by reduction and bromination, or direct coupling with a bromoethyl-zinc reagent in a Negishi-type reaction. These methods offer a powerful and modular approach to creating a variety of substituted phenethyl systems. nih.gov

Nucleophilic Substitution Reactions (SN2 and SN1)

Aromatic Ring Reactivity

The benzene ring of this compound is substituted with two groups that influence its reactivity towards electrophiles.

In electrophilic aromatic substitution (EAS), the existing substituents on the benzene ring control both the rate of reaction and the position of the incoming electrophile. uci.edu The two substituents on the ring are the methyl group (-CH₃) and the 2-fluoroethyl group (-CH₂CH₂F), which are para to each other.

Methyl Group (-CH₃): This is an alkyl group, which is activating and ortho, para-directing. It activates the ring towards electrophilic attack by donating electron density through an inductive effect and hyperconjugation. uci.edu

The predicted sites for electrophilic attack are C2 and C6 (ortho to the methyl group). The reaction will be slower than on toluene (B28343) due to the deactivating influence of the fluoroethyl group, but faster than on (2-fluoroethyl)benzene.

Transformations of the Methyl Group

The methyl group of this compound is susceptible to a variety of chemical transformations, including halogenation and oxidation. These reactions provide pathways to a diverse range of derivatives.

The benzylic hydrogens of the methyl group are particularly reactive towards free-radical halogenation. lumenlearning.comorgoreview.com Reaction of this compound with halogens such as chlorine (Cl₂) or bromine (Br₂) in the presence of UV light or a radical initiator like N-bromosuccinimide (NBS) leads to the formation of the corresponding benzyl (B1604629) halide. orgoreview.com This reaction proceeds via a free-radical chain mechanism, where a halogen radical abstracts a benzylic hydrogen to form a resonance-stabilized benzyl radical. orgoreview.com This radical then reacts with a halogen molecule to form the product and regenerate the halogen radical. orgoreview.com

The resulting 4-(2-fluoroethyl)benzyl halides are versatile intermediates for further synthetic transformations. They can readily undergo nucleophilic substitution reactions (SN1 and SN2) to introduce a variety of functional groups. orgoreview.com For example, reaction with hydroxide (B78521) or alkoxide ions can yield the corresponding benzyl alcohol or ether. Treatment with cyanide ion can produce the corresponding nitrile, which can be further hydrolyzed to a carboxylic acid.

The methyl group can be oxidized to various higher oxidation states, most notably to a carboxylic acid. masterorganicchemistry.comorganicchemistryguide.comcommonorganicchemistry.com A common and powerful oxidizing agent for this transformation is potassium permanganate (B83412) (KMnO₄). lumenlearning.commasterorganicchemistry.comorganicchemistryguide.comcommonorganicchemistry.com The reaction is typically carried out in aqueous solution, often under basic or acidic conditions and with heating. lumenlearning.comcommonorganicchemistry.com Regardless of the length of the alkyl side chain, as long as it contains at least one benzylic hydrogen, it will be oxidized to a carboxylic acid group. lumenlearning.comorganicchemistryguide.com Thus, treatment of this compound with hot, alkaline potassium permanganate followed by acidic workup will yield 4-(2-fluoroethyl)benzoic acid.

The oxidation of p-xylene, a related compound, to terephthalic acid is a large-scale industrial process, and the mechanisms have been studied extensively. csic.esresearchgate.netmdpi.comrsc.orgscienceasia.org These studies provide insight into the oxidation of the methyl group in this compound. The reaction likely proceeds through a series of intermediate steps involving the formation of a benzyl alcohol and then an aldehyde before final oxidation to the carboxylic acid. csic.es

Table 2: Products of Methyl Group Transformations

| Reagent(s) | Reaction Type | Product |

| Br₂, UV light | Side-chain Halogenation | 1-(Bromomethyl)-4-(2-fluoroethyl)benzene |

| KMnO₄, OH⁻, heat; then H₃O⁺ | Oxidation | 4-(2-Fluoroethyl)benzoic acid |

Mechanistic Investigations of Key Reactions

Understanding the mechanisms of the reactions involving this compound is crucial for controlling reaction outcomes and designing new synthetic routes.

The introduction of the 2-fluoroethyl group onto an aromatic ring, such as in the synthesis of this compound, can be achieved through various methods. One common approach involves the reaction of a suitable toluene derivative with a fluoroethylating agent. For instance, the reaction of p-tolylmagnesium bromide with 1-bromo-2-fluoroethane (B107303) would proceed through a Grignard coupling mechanism.

A more direct approach is the Friedel-Crafts alkylation of toluene with a 2-fluoroethyl electrophile. This could involve the use of a 2-fluoroethyl halide (e.g., 1-bromo-2-fluoroethane) or a 2-fluoroethyl tosylate in the presence of a Lewis acid catalyst. The reaction proceeds via the formation of a carbocation or a polarized complex, which then attacks the electron-rich toluene ring. The mechanism of similar S_N2 reactions involving tosylates is well-established, proceeding through a backside attack with inversion of configuration if the carbon is chiral. masterorganicchemistry.comyoutube.commasterorganicchemistry.comyoutube.com

Computational studies have become invaluable in elucidating the intricate details of reaction mechanisms, including transition state structures and reaction energetics. nih.govescholarship.orgnih.govrsc.orgacs.org For the fluoroethylation of toluene, density functional theory (DFT) calculations could be employed to model the reaction pathway, compare the relative energies of the ortho, meta, and para transition states, and thus predict the regioselectivity of the reaction.

The selectivity observed in the derivatization of this compound is a result of the combined electronic and steric influences of the two substituents. As discussed in Section 3.2.2, electrophilic aromatic substitution is directed primarily to the positions ortho to the methyl group due to a combination of the methyl group's activating and directing effects and the steric hindrance of the fluoroethyl group. organicchemistrytutor.comlibretexts.orgyoutube.comyoutube.comlibretexts.orgyoutube.com

In reactions involving the side chains, the selectivity is determined by the relative reactivity of the C-H bonds. The benzylic C-H bonds of the methyl group are weaker and more susceptible to radical abstraction than the C-H bonds of the fluoroethyl group. lumenlearning.comorgoreview.com This is because the resulting benzyl radical is stabilized by resonance with the aromatic ring. Therefore, reactions such as side-chain halogenation will selectively occur at the methyl group.

Computational studies can provide a quantitative understanding of this selectivity. escholarship.orgnih.govrsc.org By calculating the bond dissociation energies of the various C-H bonds in the molecule, it is possible to predict which bonds are most likely to break under radical conditions. Similarly, the activation barriers for different reaction pathways can be calculated to predict the major products of a given reaction.

Characterization Methodologies in Research

Spectroscopic Techniques for Structural Elucidation and Confirmation of Synthesis

Spectroscopic methods are indispensable in the characterization of organic molecules. By analyzing the interaction of electromagnetic radiation with the nuclei and electrons within a molecule, researchers can deduce its precise structure. For 1-(2-Fluoroethyl)-4-methylbenzene, NMR spectroscopy is particularly powerful, offering insights into the hydrogen, carbon, and fluorine atomic environments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic compounds in solution. It relies on the magnetic properties of atomic nuclei, such as ¹H, ¹³C, and ¹⁹F, to generate a spectrum that provides information about the chemical environment of each nucleus.

Proton (¹H) NMR Analysis

Proton NMR (¹H NMR) provides information on the number, environment, and connectivity of hydrogen atoms in a molecule. In the case of this compound, the ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the methylene (B1212753) (CH₂) protons of the fluoroethyl group, and the methyl (CH₃) protons of the tolyl group.

The aromatic protons would typically appear as a set of multiplets in the downfield region of the spectrum, characteristic of protons attached to a benzene (B151609) ring. The chemical shifts and splitting patterns of these signals would confirm the 1,4-disubstitution pattern. The methyl protons on the benzene ring would present as a singlet, shifted upfield relative to the aromatic protons. The most characteristic feature would be the signals for the fluoroethyl group. The two methylene protons adjacent to the fluorine atom would be split by the fluorine nucleus, resulting in a doublet of triplets. Similarly, the two methylene protons adjacent to the aromatic ring would appear as a triplet, split by the neighboring methylene group.

Carbon (¹³C) NMR Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound would give a distinct signal in the ¹³C NMR spectrum. The spectrum would show signals for the aromatic carbons, the methyl carbon, and the two carbons of the fluoroethyl group.

The aromatic carbons would resonate in the typical downfield region for sp²-hybridized carbons. The carbon atom bonded to the fluorine atom would exhibit a characteristic large coupling constant (¹JCF), resulting in a doublet. The other carbon of the fluoroethyl group would also show coupling to the fluorine atom, but with a smaller coupling constant (²JCF). The methyl carbon would appear as a single peak in the upfield region of the spectrum.

Fluorine (¹⁹F) NMR Analysis

Fluorine-19 NMR (¹⁹F NMR) is a highly sensitive technique that provides specific information about the fluorine atoms in a molecule. For this compound, the ¹⁹F NMR spectrum would show a single signal, as there is only one fluorine atom in the molecule. This signal would be split into a triplet by the two adjacent protons of the methylene group, providing direct evidence for the -CH₂F moiety. The chemical shift of this signal is characteristic of a primary alkyl fluoride (B91410).

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. It involves ionizing the molecule and then separating the resulting ions based on their mass-to-charge ratio (m/z).

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is particularly useful for analyzing polar and thermally labile molecules, allowing for the determination of molecular weight with minimal fragmentation. mdpi.com While this compound is a relatively nonpolar compound, ESI-MS can still be applied, often requiring the presence of additives to facilitate ionization.

In research settings, the analysis would typically be conducted in positive-ion mode. The compound's lack of highly basic sites makes direct protonation to form the [M+H]⁺ ion less efficient. mdpi.com To overcome this, the sample, dissolved in a solvent like acetonitrile (B52724) or methanol (B129727), can be infused with a small amount of a salt, such as sodium acetate (B1210297) or ammonium (B1175870) acetate. This promotes the formation of adduct ions, specifically [M+Na]⁺ or [M+NH₄]⁺, which are readily detected by the mass spectrometer. mdpi.comupce.cz The low energy of the ESI process ensures that the detected mass-to-charge ratio (m/z) corresponds accurately to the intact molecule plus the adduct ion, providing clear confirmation of its molecular weight.

Table 1: Predicted ESI-MS Data for this compound (C₉H₁₁F)

| Ion Species | Predicted m/z | Ionization Method |

| [M+H]⁺ | 139.0921 | Protonation in an acidic mobile phase |

| [M+Na]⁺ | 161.0740 | Adduct formation with sodium ions (e.g., from NaCl) |

| [M+NH₄]⁺ | 156.1186 | Adduct formation with ammonium ions (e.g., from NH₄OAc) |

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and thermally stable compounds like this compound. It combines the exceptional separation power of gas chromatography with the sensitive detection and structural information provided by mass spectrometry. nih.gov

In a typical GC-MS analysis, the compound is injected into the GC, where it is vaporized and carried by an inert gas through a capillary column. The column, often coated with a nonpolar stationary phase, separates the compound from any impurities based on differences in boiling points and affinities for the stationary phase. Upon exiting the column, the purified compound enters the mass spectrometer, where it is commonly subjected to electron ionization (EI). This high-energy ionization method causes the molecule to fragment in a reproducible pattern, creating a unique mass spectrum that serves as a molecular fingerprint.

The mass spectrum would exhibit a molecular ion (M⁺) peak corresponding to the compound's molecular weight, along with a series of fragment ion peaks. The fragmentation pattern provides valuable structural information. For this compound, key fragmentations would include the loss of a fluoroethyl radical (•CH₂CH₂F) and benzylic cleavage, leading to the formation of a stable tropylium (B1234903) ion.

Table 2: Predicted GC-MS Fragmentation Data for this compound

| m/z | Proposed Fragment Ion | Fragmentation Pathway |

| 138 | [C₉H₁₁F]⁺˙ (Molecular Ion) | Ionization of the parent molecule |

| 109 | [C₇H₆F]⁺ | Loss of an ethyl radical (•C₂H₅) |

| 91 | [C₇H₇]⁺ (Tropylium ion) | Benzylic cleavage and loss of the fluoroethyl group |

| 77 | [C₆H₅]⁺ (Phenyl cation) | Loss of methyl and fluoroethyl groups from the ring |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy in Research

IR and UV-Vis spectroscopy are used to probe the functional groups and electronic structure of the molecule.

Infrared (IR) Spectroscopy: This technique is instrumental in identifying the specific functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound, the IR spectrum would display characteristic absorption bands. The strong absorption from the C-F bond stretch is a key diagnostic feature. Additionally, peaks corresponding to the aromatic C-H stretching, C=C stretching of the benzene ring, and the C-H stretching of the alkyl (methyl and ethyl) groups would be prominent. researchgate.net

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3100-3000 | C-H Stretch | Aromatic Ring |

| 2980-2850 | C-H Stretch | Alkyl (CH₃, CH₂) |

| 1620-1580, 1500-1450 | C=C Stretch | Aromatic Ring |

| 1400-1000 | C-F Stretch | Fluoroalkane |

| 850-810 | C-H Bend (out-of-plane) | 1,4-Disubstituted Benzene |

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy measures the electronic transitions within a molecule, primarily providing information about conjugated systems. libretexts.org The chromophore in this compound is the substituted benzene ring. The spectrum is expected to show absorption bands characteristic of π → π* transitions. These typically occur in the UV region, with a primary band around 200-220 nm and a secondary, less intense band (the B-band) around 250-280 nm, which arises from transitions that are symmetry-forbidden in unsubstituted benzene but become allowed due to substitution. libretexts.orgsci-hub.se

Chromatographic and Separation Techniques for Purity Assessment and Isolation

Chromatographic methods are indispensable for both analyzing the purity of this compound and for its purification following synthesis.

High-Performance Liquid Chromatography (HPLC) for Analytical and Preparative Purposes

High-Performance Liquid Chromatography (HPLC) is a highly versatile and powerful technique for separating, identifying, and quantifying components in a mixture. For a nonpolar compound like this compound, reversed-phase HPLC is the most suitable mode.

In this setup, a nonpolar stationary phase, such as silica (B1680970) gel chemically modified with C18 or C8 alkyl chains, is used. The mobile phase is a polar solvent mixture, typically acetonitrile and water or methanol and water. The compound is retained on the column and then eluted, with separation based on its hydrophobicity. Analytical HPLC is used to assess the purity of a sample with high resolution, where impurities would appear as separate peaks. For isolation purposes, preparative HPLC can be employed, using a larger column to purify larger quantities of the compound.

Gas Chromatography (GC) for Reaction Monitoring and Product Analysis

Due to its volatility, Gas Chromatography (GC) is an excellent tool for real-time monitoring of the synthesis of this compound. Small aliquots of the reaction mixture can be withdrawn at various time points and injected directly into the GC.

By analyzing the resulting chromatograms, researchers can track the consumption of starting materials and the formation of the desired product. This allows for the optimization of reaction conditions such as temperature, pressure, and catalyst loading to maximize yield and minimize reaction time. The choice of a capillary column with a suitable stationary phase (e.g., a nonpolar polydimethylsiloxane (B3030410) or a mid-polarity phenyl-substituted phase) is critical for achieving good separation between reactants, intermediates, products, and by-products. nih.gov

Column Chromatography for Purification in Multi-Step Syntheses

Column chromatography is the most common method for purifying organic compounds on a laboratory scale. orgsyn.org For a nonpolar compound like this compound, normal-phase column chromatography using silica gel as the stationary phase is highly effective.

The crude product from a synthesis is loaded onto the top of a column packed with silica gel. A nonpolar eluent, such as a mixture of hexanes and ethyl acetate, is then passed through the column. The separation occurs based on the differing polarities of the components in the mixture. The nonpolar product, this compound, will have a weak affinity for the polar silica gel and will travel down the column more quickly than any more polar impurities. orgsyn.orgrsc.org Fractions are collected sequentially, and those containing the pure product, as identified by Thin-Layer Chromatography (TLC), are combined and the solvent evaporated to yield the purified compound. orgsyn.org

Computational and Theoretical Investigations

Quantum Chemical Calculations for Molecular and Electronic Structure

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in determining the optimized molecular geometry and electronic properties of organic molecules. For 1-(2-fluoroethyl)-4-methylbenzene, methods like B3LYP with a suitable basis set such as 6-311G(d,p) would be expected to provide reliable predictions of bond lengths, bond angles, and dihedral angles. epstem.netresearchgate.net

The electronic structure is primarily described by the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial parameter that reflects the chemical reactivity and kinetic stability of the molecule. researchgate.netpsu.edu In substituted benzenes, the HOMO is typically a π-orbital associated with the aromatic ring, and its energy is influenced by the electron-donating or -withdrawing nature of the substituents. The methyl group is a weak electron-donating group, while the 2-fluoroethyl group is weakly electron-withdrawing due to the electronegativity of the fluorine atom. These substituent effects would modulate the energy levels of the frontier orbitals.

Table 1: Predicted Molecular and Electronic Properties of this compound (Analogous Data)

| Property | Predicted Value/Description |

| Optimized Geometry | |

| C-C (aromatic) Bond Length | ~1.39 - 1.40 Å |

| C-C (alkyl) Bond Length | ~1.51 - 1.54 Å |

| C-F Bond Length | ~1.39 Å |

| C-H (aromatic) Bond Length | ~1.08 Å |

| C-H (alkyl) Bond Length | ~1.09 - 1.10 Å |

| Electronic Properties | |

| HOMO Energy | Expected to be slightly lower than toluene (B28343) due to the fluoroethyl group. |

| LUMO Energy | Expected to be slightly lower than toluene. |

| HOMO-LUMO Gap | Expected to be similar to other alkyl-substituted benzenes. |

Note: The values in this table are based on general computational data for similar substituted benzene (B151609) molecules and are for illustrative purposes.

Reaction Pathway Modeling and Transition State Analysis

The synthesis of this compound would likely proceed via a Friedel-Crafts alkylation of toluene with a suitable fluoroethylating agent, such as 2-fluoroethyl halide, in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). adichemistry.commasterorganicchemistry.com Computational chemistry can model the reaction pathway of this electrophilic aromatic substitution.

The reaction mechanism involves the formation of an electrophile, which is then attacked by the π-electrons of the toluene ring to form a carbocation intermediate known as a Wheland intermediate or arenium ion. The methyl group of toluene is an ortho-, para-director, meaning the fluoroethyl group will preferentially add to the positions ortho or para to the methyl group. stackexchange.comlibretexts.org Steric hindrance would likely favor the formation of the para-substituted product, this compound, over the ortho-substituted isomer.

Transition state theory allows for the calculation of the geometries and energies of the transition states along the reaction coordinate. For the Friedel-Crafts alkylation of toluene, the rate-determining step is typically the formation of the arenium ion. masterorganicchemistry.com Computational modeling can identify the structure of this transition state, providing insights into the activation energy of the reaction. researchgate.net

Table 2: Key Aspects of Reaction Pathway Modeling for the Synthesis of this compound

| Stage of Reaction | Computational Insights |

| Electrophile Generation | Modeling the interaction between the fluoroethylating agent and the Lewis acid catalyst to form the active electrophile. |

| Electrophilic Attack | Analysis of the approach of the electrophile to the toluene ring and the formation of the C-C bond. |

| Transition State | Calculation of the geometry and energy of the transition state leading to the arenium ion intermediate. |

| Product Formation | Modeling the deprotonation of the arenium ion to restore aromaticity and form the final product. |

Conformational Analysis of Fluoroethylated Aromatic Systems

The 2-fluoroethyl group attached to the benzene ring has rotational freedom around the C-C single bonds, leading to different spatial arrangements or conformations. The most significant rotation is around the C(aromatic)-C(alkyl) bond and the C(alkyl)-C(alkyl) bond. For the latter, the relative positions of the fluorine atom and the aromatic ring are of interest. The two primary conformers are the gauche and anti forms, referring to the dihedral angle between the fluorine atom and the benzene ring. nih.govyoutube.com

In the anti conformer, the fluorine atom and the benzene ring are positioned opposite to each other (dihedral angle of approximately 180°). In the gauche conformer, they are at a dihedral angle of about 60°. The relative stability of these conformers is determined by a balance of steric and electronic effects, including hyperconjugation. nih.govresearchgate.net For many 1,2-disubstituted ethanes, the gauche effect, an unusual preference for the gauche conformation, is observed, particularly when electronegative substituents are present. nih.gov Computational studies on similar molecules like 1,2-difluoroethane (B1293797) have shown that the gauche conformer can be more stable than the anti conformer. youtube.com A similar preference might be expected for this compound.

The rotational barrier between these conformers can also be calculated, providing information about the flexibility of the fluoroethyl side chain. researchgate.net

Table 3: Conformational States of the Fluoroethyl Group

| Conformer | Dihedral Angle (F-C-C-Ar) | Expected Relative Stability |

| Anti | ~180° | Potentially less stable due to the gauche effect. |

| Gauche | ~60° | Potentially more stable due to hyperconjugative interactions. |

Note: The relative stabilities are inferred from studies on analogous fluoroalkanes and may vary.

Prediction of Spectroscopic Parameters for Aid in Experimental Characterization

Computational methods can predict various spectroscopic parameters, which can be invaluable for interpreting experimental data and confirming the structure of a synthesized compound.

¹H and ¹³C NMR Spectroscopy: The chemical shifts in Nuclear Magnetic Resonance (NMR) spectroscopy are highly dependent on the electronic environment of the nuclei. researchgate.net DFT calculations can provide theoretical predictions of ¹H and ¹³C NMR chemical shifts. nih.govresearchgate.net For this compound, distinct signals would be expected for the aromatic protons, the methyl protons, and the two methylene (B1212753) groups of the fluoroethyl chain. The coupling between the fluorine atom and the adjacent protons (²J(H,F)) and the protons on the next carbon (³J(H,F)) would also be a characteristic feature.

Infrared (IR) Spectroscopy: Theoretical calculations can predict the vibrational frequencies and intensities of a molecule, which correspond to the peaks in its IR spectrum. researchgate.netdoi.org Each vibrational mode can be assigned to specific bond stretches, bends, or torsions within the molecule. For this compound, characteristic vibrational modes would include C-H stretching of the aromatic and alkyl groups, C=C stretching of the benzene ring, and the C-F stretching of the fluoroethyl group. researchgate.netresearchgate.net

Table 4: Predicted Spectroscopic Data for this compound (Analogous Data)

| Spectroscopy | Predicted Feature | Approximate Range/Value |

| ¹H NMR | Aromatic Protons | δ 7.0-7.3 ppm |

| Methylene (CH₂) adjacent to ring | δ ~2.8-3.0 ppm (triplet) | |

| Methylene (CH₂F) | δ ~4.5-4.7 ppm (doublet of triplets) | |

| Methyl Protons | δ ~2.3 ppm (singlet) | |

| ¹³C NMR | Aromatic Carbons | δ 128-140 ppm |

| Methylene (CH₂) adjacent to ring | δ ~35-40 ppm | |

| Methylene (CH₂F) | δ ~80-85 ppm (doublet due to ¹J(C,F)) | |

| Methyl Carbon | δ ~21 ppm | |

| IR | C-H (aromatic) stretch | ~3000-3100 cm⁻¹ |

| C-H (aliphatic) stretch | ~2850-2960 cm⁻¹ | |

| C=C (aromatic) stretch | ~1500-1600 cm⁻¹ | |

| C-F stretch | ~1000-1100 cm⁻¹ |

Note: The chemical shifts and vibrational frequencies are estimates based on data for similar compounds and established correlation tables. Actual experimental values may vary.

Future Directions in Research

Development of Novel and Efficient Synthetic Routes

Future synthetic strategies are expected to explore:

Direct C-H Fluoroethylation: The direct introduction of a fluoroethyl group onto the toluene (B28343) backbone would represent a significant leap in efficiency. This could potentially be achieved through the development of novel catalysts, possibly based on transition metals, that can selectively activate the C-H bond at the para position of toluene and facilitate the coupling with a fluoroethylating agent.

Improved Precursor Synthesis: Research into more efficient syntheses of key precursors, such as 2-(p-tolyl)ethanol and its derivatives, will also be crucial. This could involve exploring greener reaction conditions, such as the use of bio-based solvents and catalysts. cymitquimica.com

Flow Chemistry Approaches: The use of microreactor technology could offer significant advantages for the synthesis of 1-(2-Fluoroethyl)-4-methylbenzene, providing better control over reaction parameters, enhancing safety, and potentially increasing yields and purity. researchgate.net

A comparative table of potential future synthetic approaches is presented below:

| Synthetic Approach | Potential Advantages | Potential Challenges |

| Direct C-H Fluoroethylation | Atom economy, reduced step count | Catalyst development, regioselectivity control |

| Improved Precursor Synthesis | Higher overall yield, sustainability | Catalyst and reaction condition optimization |

| Flow Chemistry | Enhanced safety, scalability, purity | Initial setup cost, optimization of flow parameters |

Exploration of New Chemical Transformations Involving the Fluoroethyl Moiety

The fluoroethyl group in this compound is not merely a passive tag; its reactivity can be harnessed for further chemical transformations. Future research is likely to delve into the unique chemical properties conferred by the fluorine atom and the ethyl linker.

Areas of exploration may include:

Nucleophilic Substitution Reactions: The fluorine atom can act as a leaving group in nucleophilic substitution reactions, allowing for the introduction of a wide range of functional groups. Research into the kinetics and scope of these reactions will expand the utility of this compound as a versatile intermediate.

Organometallic Chemistry: The generation of organometallic species from this compound could open up new avenues for carbon-carbon and carbon-heteroatom bond formation.

Click Chemistry: The development of derivatives of this compound that can participate in "click" reactions, such as the copper-catalyzed azide-alkyne cycloaddition, would provide a powerful tool for the modular synthesis of complex molecules. researchgate.net

Expansion of Applications as a Research Tool or Intermediate

The utility of this compound as a research tool and synthetic intermediate is far from fully realized. Future applications are expected to leverage its unique combination of a lipophilic toluene moiety and a polarizable fluoroethyl group.

Potential future applications include:

Medicinal Chemistry: The p-methylphenyl group is a common motif in pharmacologically active compounds. The introduction of a fluoroethyl group can modulate a molecule's physicochemical properties, such as lipophilicity and metabolic stability, potentially leading to improved drug candidates. researchgate.netethernet.edu.et

Agrochemicals: The search for new and effective pesticides and herbicides is a continuous process. The structural features of this compound could be incorporated into new agrochemical designs.

Materials Science: The unique electronic properties of fluorinated aromatic compounds make them of interest in the development of new materials, such as liquid crystals and organic light-emitting diodes (OLEDs).

Integration with Emerging Technologies in Organic Synthesis and Radiochemistry

The synergy between this compound and emerging technologies will be a key driver of future research.

Key technological integrations include:

Automated Synthesis: The development of automated synthesis platforms for the preparation of this compound and its derivatives will accelerate the discovery of new applications. researchgate.net These systems allow for high-throughput screening of reaction conditions and the rapid synthesis of compound libraries.

Radiolabeling with Fluorine-18 (B77423): The introduction of the positron-emitting isotope fluorine-18 ([¹⁸F]) into the fluoroethyl moiety of this compound is of paramount importance for Positron Emission Tomography (PET) imaging. nih.gov Future research will focus on developing more efficient and automated methods for the radiosynthesis of [¹⁸F]this compound. researchgate.netnih.gov This includes the optimization of labeling precursors and the use of microfluidic devices for radiolabeling reactions. nih.gov The resulting radiotracer could serve as a valuable tool for imaging a wide range of biological processes.

Computational Chemistry: In silico methods will play an increasingly important role in predicting the properties and reactivity of this compound and in designing new synthetic routes and applications. nih.gov

The continuous evolution of synthetic and analytical techniques will undoubtedly unlock new and exciting avenues for the application of this versatile chemical compound.

Q & A

What are the optimal solvent systems and reaction conditions for synthesizing 1-(2-Fluoroethyl)-4-methylbenzene?

Basic Research Question

To synthesize this compound, researchers must consider solvent polarity, boiling point, and environmental impact. Green solvents like 2-methyltetrahydrofuran (2-MeTHF) and cyclopentyl methyl ether (CPME) are preferable due to their lower toxicity compared to toluene. For example, thermal cyclization of structurally similar compounds (e.g., 1-(1-azidovinyl)-4-methylbenzene) achieved higher yields in 2-MeTHF (75%) versus toluene (68%) under reflux conditions .

Advanced Research Question How do solvent polarity and reaction temperature influence the regioselectivity of fluorinated intermediates? Systematic optimization via Design of Experiments (DoE) can isolate key variables. For instance, kinetic studies under microwave irradiation may reduce side reactions (e.g., defluorination) by controlling exothermic steps.

How can NMR spectroscopy resolve structural ambiguities in fluoroethyl-substituted aromatic compounds?

Basic Research Question

1H and 13C NMR are critical for distinguishing positional isomers. For this compound, the methyl group (δ 2.3 ppm) and fluorinated ethyl chain (δ 4.5–4.7 ppm for -CH2F) show distinct splitting patterns. Comparative analysis with analogs like 1-(2-Fluoroethyl)-4-nitrobenzene (δ 8.2 ppm for nitro groups) helps validate assignments .

Advanced Research Question Can 19F NMR quantify fluorination efficiency or detect trace impurities? Coupling 19F NMR with HSQC experiments enhances sensitivity for low-concentration byproducts (e.g., unreacted fluoroethyl precursors).

How should researchers address contradictory data on the reactivity of fluoroethyl groups in aromatic systems?

Basic Research Question

Contradictions may arise from solvent-dependent reactivity. For example, fluoroethyl groups in polar aprotic solvents (DMF, DMSO) exhibit higher electrophilicity, accelerating nucleophilic substitution. In non-polar solvents, stability increases, favoring elimination pathways. Meta-analyses of kinetic data from PubChem and ECHA databases are essential .

Advanced Research Question Can computational models (DFT, MD simulations) predict solvent effects on fluorinated intermediates? Studies on analogous compounds (e.g., 1-(2-Fluoroethyl)benzene derivatives) show that solvation free energy correlates with reaction outcomes .

What are the applications of this compound in designing bioactive molecules?

Basic Research Question

The compound serves as a fluorinated building block for pharmaceuticals. For instance, its ethyl chain can be functionalized to introduce sulfonamide or benzimidazole moieties, as seen in antitumor agents like 1H-benzimidazole-2-carboxaldehyde derivatives .

Advanced Research Question How does fluorination impact pharmacokinetics (e.g., logP, metabolic stability)? Comparative studies with non-fluorinated analogs (e.g., 4-methylbenzene derivatives) reveal enhanced blood-brain barrier penetration due to fluorine’s electronegativity .

What safety protocols are recommended for handling fluorinated aromatic compounds?

Basic Research Question

Use fume hoods and fluoropolymer-coated equipment to minimize exposure. Waste containing fluorinated residues must be segregated and treated via incineration at ≥1,100°C to prevent HF emissions .

Advanced Research Question Are there enzymatic or catalytic methods for degrading fluorinated waste? Pilot studies using Pseudomonas fluorescens strains show partial defluorination under aerobic conditions, but scalability remains challenging.

How does substitution (e.g., methyl vs. nitro) alter the electronic properties of fluoroethyl-aromatic systems?

Basic Research Question

Electron-donating groups (methyl) increase ring electron density, stabilizing electrophilic substitution. Nitro groups (electron-withdrawing) reduce reactivity at the para position. Hammett constants (σ) predict these effects: σ(methyl) = -0.17 vs. σ(nitro) = +0.78 .

Advanced Research Question Can X-ray crystallography or electrostatic potential maps quantify substituent effects? Crystal structures of this compound derivatives reveal distorted chair conformations in the fluoroethyl chain, impacting intermolecular interactions .

What green chemistry approaches improve the sustainability of synthesizing fluorinated aromatics?

Basic Research Question

Replace traditional solvents with bio-based alternatives (e.g., 2-MeTHF from furfural). Catalytic fluorination using KF/Al2O3 reduces HF waste versus HF gas methods .

Advanced Research Question Can continuous flow reactors enhance atom economy? Microreactors with immobilized catalysts (e.g., Pd/C) achieve 90% conversion in fluorination reactions, minimizing solvent use .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.